molecular formula C4H5NO B2990222 2-(hydroxymethyl)prop-2-enenitrile CAS No. 23873-54-3

2-(hydroxymethyl)prop-2-enenitrile

Cat. No.: B2990222
CAS No.: 23873-54-3
M. Wt: 83.09
InChI Key: QQCSUIMCEIRRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(hydroxymethyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of propylene with sodium cyanide in the presence of distilled ammonia.

Industrial Production Methods

Industrial production of this compound typically involves the ammoxidation of propylene. In this process, propylene, ammonia, air, and water are introduced into a reactor containing a catalyst such as phosphorus molybdenum bismuth or antimony iron on a silica gel carrier. The reaction is carried out at temperatures between 400 to 500°C and atmospheric pressure to produce acrylonitrile, which is then further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2-(hydroxymethyl)prop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)prop-2-enenitrile involves its reactivity due to the presence of both a hydroxymethyl group and a nitrile group. The hydroxymethyl group can undergo oxidation or substitution reactions, while the nitrile group can undergo reduction or substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Acrylonitrile: Similar in structure but lacks the hydroxymethyl group.

    2-hydroxy-2-methylpropanenitrile: Similar but has a different substitution pattern on the carbon chain.

Uniqueness

2-(hydroxymethyl)prop-2-enenitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which provides it with distinct reactivity and versatility in chemical reactions compared to other similar compounds .

Properties

IUPAC Name

2-(hydroxymethyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCSUIMCEIRRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.